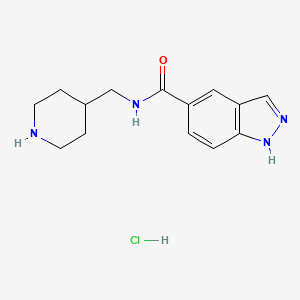
n-(Piperidin-4-ylmethyl)-1h-indazole-5-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
n-(Piperidin-4-ylmethyl)-1h-indazole-5-carboxamide hydrochloride is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a carboxamide group at the 5-position of the indazole ring and a piperidinylmethyl group attached to the nitrogen atom. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(Piperidin-4-ylmethyl)-1h-indazole-5-carboxamide hydrochloride typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, such as the Fischer indole synthesis or the Japp-Klingemann reaction.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indazole with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group can be attached via a nucleophilic substitution reaction, where the nitrogen atom of the indazole attacks a suitable electrophile, such as a piperidinylmethyl halide.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
n-(Piperidin-4-ylmethyl)-1h-indazole-5-carboxamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide variety of functional groups, such as alkyl, acyl, or sulfonyl groups.
科学的研究の応用
n-(Piperidin-4-ylmethyl)-1h-indazole-5-carboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, as well as in the production of specialty chemicals.
作用機序
The mechanism of action of n-(Piperidin-4-ylmethyl)-1h-indazole-5-carboxamide hydrochloride depends on its specific molecular targets and pathways
Binding to Receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.
Inhibiting Enzymes: The compound may inhibit the activity of specific enzymes, thereby modulating biochemical pathways.
Modulating Ion Channels: The compound may interact with ion channels, affecting the flow of ions across cell membranes and altering cellular activity.
類似化合物との比較
n-(Piperidin-4-ylmethyl)-1h-indazole-5-carboxamide hydrochloride can be compared with other similar compounds, such as:
1h-Indazole-5-carboxamide,n-(3,4-dichlorophenyl)-1-methyl-: This compound has a similar indazole core but different substituents, which may result in different chemical and biological properties.
1h-Indazole-5-carboxamide,n-(4-piperidinylmethyl)-,hydrobromide: This compound is similar but has a different counterion (hydrobromide instead of hydrochloride), which may affect its solubility and stability.
特性
分子式 |
C14H19ClN4O |
|---|---|
分子量 |
294.78 g/mol |
IUPAC名 |
N-(piperidin-4-ylmethyl)-1H-indazole-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H18N4O.ClH/c19-14(16-8-10-3-5-15-6-4-10)11-1-2-13-12(7-11)9-17-18-13;/h1-2,7,9-10,15H,3-6,8H2,(H,16,19)(H,17,18);1H |
InChIキー |
OBFPMTZGXOIUTR-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1CNC(=O)C2=CC3=C(C=C2)NN=C3.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
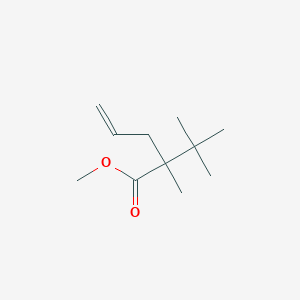

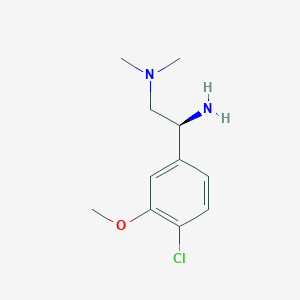
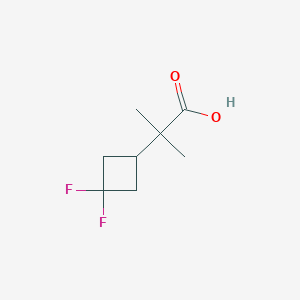
![1-Methyl-5-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indol-5-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B8377289.png)
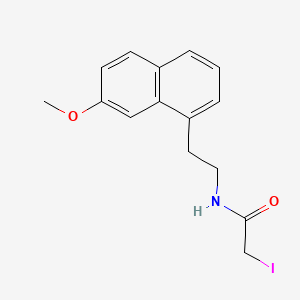
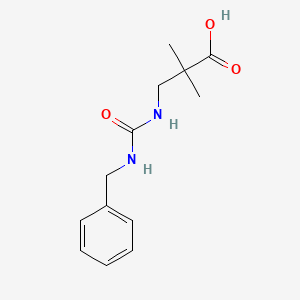
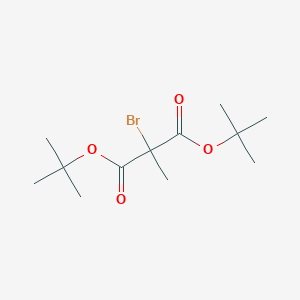
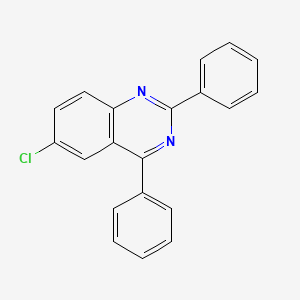
![1-[2-(4-aminopiperidin-1-yl)ethyl]-7-methoxyquinolin-2(1H)-one](/img/structure/B8377324.png)
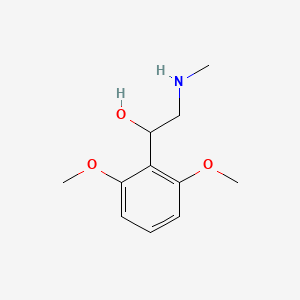
![N-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B8377339.png)


